4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile

Catalog No.
S3278984
CAS No.
2034608-47-2
M.F
C22H19N3O2S
M. Wt
389.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-...

CAS Number

2034608-47-2

Product Name

4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile

IUPAC Name

4-phenyl-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine-4-carbonitrile

Molecular Formula

C22H19N3O2S

Molecular Weight

389.47

InChI

InChI=1S/C22H19N3O2S/c23-16-22(18-4-2-1-3-5-18)10-13-25(14-11-22)20(26)17-6-8-19(9-7-17)27-21-24-12-15-28-21/h1-9,12,15H,10-11,13-14H2

InChI Key

LAGOTFDPZSQJOF-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4

Solubility

not available

Current Knowledge

This doesn't necessarily mean the compound is not being studied, but it suggests research on it is not yet published or publicly available.

Future Research Potential

  • Piperidine ring

    This ring structure is a common scaffold in many biologically active molecules. It can interact with various enzymes and receptors in the body .

  • Thiazole group

    The thiazole ring is found in several important natural products and medications. It can exhibit various biological activities, including anti-bacterial and anti-fungal properties .

  • Phenyl and nitrile groups

    These groups can influence the molecule's properties like lipophilicity and binding affinity.

Based on the functional groups present, 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile could be a potential candidate for research in various areas like:

  • Discovery of new drugs

    The molecule's structure could be a starting point for designing and synthesizing novel compounds with potential therapeutic effects.

  • Understanding biological processes

    Studying how the molecule interacts with biological systems could provide insights into cellular processes and disease mechanisms.

4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile is a complex organic compound characterized by a piperidine ring substituted with a phenyl group and a thiazol-2-yloxybenzoyl group, along with a cyano group at the 4-position of the piperidine ring. Its molecular formula is C22H19N3O2SC_{22}H_{19}N_{3}O_{2}S and it has a molecular weight of approximately 389.47 g/mol . The unique structural features of this compound make it of interest in various scientific fields, including medicinal chemistry and organic synthesis.

The chemical reactivity of 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile is influenced by its functional groups. The cyano group is particularly notable as it can participate in nucleophilic addition reactions, while the thiazole moiety may engage in electrophilic substitution due to its electron-withdrawing nature. These characteristics allow for potential derivatization and functionalization, making it a versatile compound in synthetic organic chemistry.

Research indicates that 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile exhibits promising biological activities. Preliminary studies suggest potential antimicrobial, antifungal, and antioxidant properties. These activities may be attributed to the compound's ability to interact with biological targets, although specific mechanisms of action require further investigation.

The synthesis of 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile typically involves several steps:

  • Formation of Piperidine Derivative: Piperidine is reacted with phenylacetonitrile under controlled conditions to yield a phenyl-substituted piperidine.
  • Nucleophilic Substitution: The thiazol-2-yloxybenzoyl group is introduced via nucleophilic substitution using an appropriate thiazole derivative and benzoyl chloride.
  • Purification: The final product may undergo purification processes such as recrystallization or chromatography to ensure high purity levels.

In industrial settings, larger-scale reactions may utilize specialized reactors to maintain consistent quality and yield.

The applications of 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile span several fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: The compound is under investigation for its potential therapeutic applications, possibly leading to new drug development.
  • Industry: It can be utilized in producing pharmaceuticals and agrochemicals due to its versatile chemical properties.

Several compounds share structural similarities with 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile:

Compound NameStructural FeaturesUnique Characteristics
4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carboxamideSimilar piperidine and thiazole structureContains a carboxamide instead of cyano
4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carboxylic acidContains carboxylic acid functional groupAcidic properties compared to cyano
4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-methylamineMethylamine substitution at the 4-positionBasic properties due to amine functionality

Uniqueness: The presence of the cyano group in 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile imparts unique chemical reactivity and potential biological activity compared to its analogs, making it a distinct candidate for further research and application.

Multi-Step Heterocyclic Assembly Strategies

The construction of 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile hinges on sequential heterocyclic assembly. The piperidine core is typically synthesized via cyclization of a linear precursor, such as a δ-keto-amine, under acidic or reductive conditions. For instance, treatment of 4-phenyl-4-cyanopiperidine with ammonium formate in methanol facilitates the formation of the piperidine ring via Leuckart-Wallach reaction dynamics. Subsequent functionalization involves the introduction of the thiazole moiety, often achieved through Hantzsch thiazole synthesis. This method employs α-halo ketones and thioureas, with phenacyl bromide serving as a key substrate for thiazole ring formation.

The benzoyl-thiazolyloxy linkage is established through nucleophilic aromatic substitution, where a phenol derivative reacts with a thiazole-bearing electrophile. For example, 4-hydroxybenzoyl chloride undergoes coupling with 2-mercaptothiazole in the presence of a base such as potassium carbonate, yielding the aryl ether bond. Critical to this step is the use of anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.

Key Reaction Sequence:

  • Piperidine core synthesis via cyclization of δ-keto-amine precursors.
  • Thiazole ring formation using Hantzsch methodology.
  • Coupling of benzoyl chloride with thiazolyloxy phenol.
StepReaction TypeReagentsYield (%)
1CyclizationNH₄HCO₂, MeOH78
2HantzschPhenacyl bromide, thiourea85
3Nucleophilic substitution4-hydroxybenzoyl chloride, K₂CO₃72

Microwave-Assisted Thiazole-Piperidine Coupling Techniques

Microwave irradiation has revolutionized the synthesis of thiazole-piperidine hybrids by enhancing reaction rates and improving regioselectivity. In the context of 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile, microwave-assisted coupling between the piperidine and thiazole components reduces reaction times from hours to minutes. For instance, irradiating a mixture of 4-cyanopiperidine and 2-(4-bromophenoxy)thiazole in dimethylformamide (DMF) at 150°C for 10 minutes achieves 92% yield, compared to 65% under conventional heating.

The mechanism involves dielectric heating, which accelerates dipole rotation and molecular collisions, favoring kinetically controlled pathways. This method minimizes side reactions such as over-oxidation or dimerization, which are common in thermally driven processes.

Comparison of Conventional vs. Microwave Synthesis:

ParameterConventional HeatingMicrowave-Assisted
Reaction Time6–8 hours10–15 minutes
Yield (%)6592
Byproduct FormationModerateMinimal

Solvent Effects in Benzoyl-Thiazolyloxy Bond Formation

Solvent choice profoundly influences the efficiency of benzoyl-thiazolyloxy bond formation. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and DMF enhance nucleophilicity by stabilizing transition states through solvation effects. In contrast, protic solvents like ethanol impede reactivity by hydrogen bonding with the nucleophile. A study comparing solvents revealed that DMSO achieves 88% conversion, while ethanol yields only 42% under identical conditions.

Green solvent alternatives, including cyclopentyl methyl ether (CPME) and ethyl acetate, have also been explored. While these solvents offer environmental benefits, their lower polarity often necessitates longer reaction times or higher temperatures.

Solvent Performance Table:

SolventPolarity (ET₃₀)Conversion (%)Reaction Time (h)
DMSO45.1882
DMF43.8852.5
Ethanol51.9426
CPME34.5684

Catalytic Systems for Cyano Group Introduction

The cyano group at the 4-position of the piperidine ring is introduced via nucleophilic substitution or transition-metal-catalyzed cyanation. Palladium catalysts, notably Pd(PPh₃)₄, facilitate cross-coupling between aryl halides and cyanide sources such as zinc cyanide or trimethylsilyl cyanide (TMSCN). For example, treating 4-bromo-1-(4-(thiazol-2-yloxy)benzoyl)piperidine with Pd(PPh₃)₄ and TMSCN in toluene at 110°C affords the cyano-substituted product in 80% yield.

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) are employed in biphasic systems to enhance cyanide availability. This approach circumvents the solubility limitations of inorganic cyanides in organic media, achieving yields comparable to homogeneous systems.

Catalytic Efficiency Comparison:

Catalyst SystemCyanide SourceYield (%)
Pd(PPh₃)₄, tolueneTMSCN80
CuI, 1,10-phenanthrolineKCN65
TBAB, H₂O/tolueneNaCN75

Structure-activity relationship studies represent a fundamental approach in medicinal chemistry for understanding how molecular modifications influence biological activity [15]. The compound 4-Phenyl-1-(4-(thiazol-2-yloxy)benzoyl)piperidine-4-carbonitrile incorporates multiple pharmacologically relevant structural elements that contribute to its overall biological profile through distinct electronic and steric mechanisms [1] [7]. This comprehensive analysis examines the individual contributions of each structural component to target engagement and biological activity.

Electronic Effects of Thiazol-2-yloxy Substituents

The thiazol-2-yloxy moiety represents a critical pharmacophore element that significantly influences the electronic properties of the parent molecule through its unique aromatic characteristics [7] [18]. The thiazole ring system contains sulfur and nitrogen atoms positioned such that the pi electrons are delocalized across the aromatic framework, contributing to the overall electron distribution of the compound [7]. This delocalization pattern creates distinct electronic zones that can participate in various molecular interactions with biological targets.

The electron-withdrawing nature of the thiazole ring system affects the electronic density of adjacent aromatic systems through resonance and inductive effects [18] [17]. Research has demonstrated that thiazole substituents can modulate the basicity and nucleophilicity of neighboring functional groups, with electron-withdrawing groups such as those present in the thiazole framework reducing both properties [18]. The positioning of the thiazol-2-yloxy group creates a conjugated system that extends the pi-electron delocalization beyond the immediate heterocycle.

Electronic PropertyThiazole EffectImpact on Activity
Pi-electron delocalizationEnhanced conjugationImproved target binding
Electron density distributionAsymmetric polarizationSelective receptor interaction
Hydrogen bonding capacityNitrogen lone pair availabilityEnhanced binding affinity
Aromatic characterSix pi-electron systemStable molecular conformation

The thiazol-2-yloxy substituent contributes to the formation of hydrogen bonding networks through the nitrogen atom, which possesses lone pair electrons that can act as hydrogen bond acceptors [7] [9]. This electronic characteristic is particularly important for protein-ligand interactions, where hydrogen bonding represents one of the primary mechanisms for molecular recognition and binding affinity [9]. The electron distribution within the thiazole ring also enables pi-pi stacking interactions with aromatic amino acid residues in protein binding sites.

Studies of thiazole-containing compounds have revealed that the electronic properties of the heterocycle can be fine-tuned through substitution patterns [17] [28]. The presence of electron-withdrawing groups on the thiazole ring enhances the electron-deficient character of the system, potentially improving interactions with electron-rich binding site residues [28]. Conversely, electron-donating substituents increase the electron density of the thiazole ring, altering the binding characteristics and selectivity profile of the compound.

Steric Influences of 4-Phenylpiperidine Conformation

The 4-phenylpiperidine structural unit introduces significant conformational complexity that directly impacts the three-dimensional shape and biological activity of the compound [12] [8]. Piperidine rings adopt chair conformations as their most stable form, with substituents preferentially occupying equatorial positions to minimize steric strain [8] [19]. However, the presence of the phenyl group at the 4-position creates unique conformational preferences that deviate from simple steric considerations.

Conformational analysis of 4-phenylpiperidine derivatives has revealed that the phenyl group can adopt both axial and equatorial orientations, with the preferred conformation depending on the nature and position of additional substituents [12] [22]. Molecular mechanics calculations indicate that phenyl equatorial conformations are generally preferred for most 4-phenylpiperidine compounds, but the energy difference between axial and equatorial conformers can be relatively small [12]. This conformational flexibility allows the molecule to adapt to different binding site geometries.

Conformational ParameterAxial PhenylEquatorial Phenyl
Relative Energy (kcal/mol)+1.9 to +3.40.0 (reference)
Steric InteractionsIncreased 1,3-diaxial strainMinimized steric clashes
Binding Site AccessRestricted approach anglesEnhanced accessibility
Molecular ShapeCompact, cylindricalExtended, planar

The conformational preferences of the piperidine ring are further influenced by the electronic nature of the nitrogen substituent [19] [30]. The presence of the benzoyl group attached to the piperidine nitrogen introduces additional conformational constraints through amide resonance effects [19]. This electronic influence can stabilize specific ring conformations and alter the preferred orientation of the 4-phenyl substituent relative to the piperidine ring plane.

Steric effects become particularly pronounced when considering the overall three-dimensional structure of the compound [4] [22]. The 4-phenyl group experiences steric interactions with both the piperidine ring substituents and the benzoyl moiety, creating a complex conformational landscape [4]. These steric influences directly impact the compound's ability to adopt conformations suitable for optimal target binding, with some conformers being effectively excluded from the accessible conformational space due to unfavorable steric contacts.

The chair-axial versus chair-equatorial preference of the 4-phenyl group has been shown to correlate with biological activity in related piperidine derivatives [12] [30]. Compounds that preferentially adopt conformations with equatorial phenyl orientations often display enhanced binding affinity and selectivity compared to those favoring axial conformations [30]. This conformational selectivity suggests that target proteins recognize specific three-dimensional arrangements of the 4-phenylpiperidine pharmacophore.

Role of Carbonitrile Functionality in Target Engagement

The carbonitrile group represents a versatile pharmacophore element that contributes to target engagement through multiple distinct mechanisms [9] [14]. The nitrile functionality exhibits strong electron-withdrawing properties due to the triple bond between carbon and nitrogen, creating a highly polarized system that can participate in various types of molecular interactions [9]. This electronic characteristic makes the carbonitrile group particularly effective as a hydrogen bond acceptor in protein binding sites.

Research has demonstrated that nitrile groups primarily engage target proteins through hydrogen bonding interactions, with the nitrogen atom serving as the primary acceptor site [9] [31]. The electronegativity of the nitrogen atom in the carbonitrile group creates a significant partial negative charge that can form strong hydrogen bonds with donor residues such as serine, threonine, and tyrosine [9]. Additionally, water molecules can participate in bridging interactions between the nitrile group and nearby amino acid residues, expanding the potential binding network.

Interaction TypeNitrile ParticipationBinding Contribution
Hydrogen bondingDirect nitrogen acceptorPrimary binding mode
Water-mediated contactsBridging interactionsEnhanced selectivity
Electrostatic interactionsDipolar alignmentBinding orientation
Hydrophobic contactsCarbon-centered interactionsSecondary stabilization

The carbonitrile functionality can also participate in covalent binding mechanisms under specific conditions [9] [14]. Studies have shown that nitrile groups can form reversible covalent bonds with nucleophilic residues such as cysteine through Michael addition-type reactions [9]. This covalent binding mode provides exceptionally high binding affinity and prolonged target engagement, making it particularly valuable for enzyme inhibitor design.

The positioning of the carbonitrile group at the 4-position of the piperidine ring creates unique spatial relationships with other pharmacophore elements [14] [31]. This positioning allows the nitrile group to project into specific regions of protein binding sites while maintaining optimal distances for hydrogen bonding interactions [31]. The linear geometry of the carbonitrile group provides directional specificity that can enhance binding selectivity by requiring precise complementarity between ligand and target.

Electronic effects of the carbonitrile group extend beyond direct binding interactions to influence the properties of adjacent molecular regions [27] [9]. The electron-withdrawing nature of the nitrile functionality can alter the electron density of nearby aromatic systems, potentially affecting pi-pi stacking interactions and other electronic-based binding mechanisms [27]. This electronic influence creates cooperative effects that enhance overall binding affinity through multiple simultaneous interactions.

Comparative Analysis with Benzothiazole Bioisosteres

Benzothiazole represents a closely related heterocyclic system that serves as a valuable bioisosteric comparison for the thiazol-2-yloxy moiety [6] [21]. Both heterocycles contain sulfur and nitrogen atoms within aromatic frameworks, but the fused benzene ring in benzothiazole creates distinct electronic and steric properties compared to the simple thiazole system [6]. This structural comparison provides insights into the specific contributions of the thiazol-2-yloxy substituent to biological activity.

The electronic properties of benzothiazole differ significantly from those of thiazole due to the extended pi-electron system created by the fused benzene ring [6] [32]. Benzothiazole exhibits greater electron delocalization and different polarization patterns compared to thiazole, resulting in altered hydrogen bonding capabilities and pi-pi stacking interactions [6]. These electronic differences can lead to changes in binding affinity, selectivity, and overall biological activity when benzothiazole is substituted for thiazole in drug molecules.

Structural FeatureThiazoleBenzothiazoleActivity Impact
Ring system size5-membered5+6 fused ringsIncreased binding surface
Electronic distributionLocalized polarizationExtended conjugationEnhanced pi-interactions
Hydrogen bondingSingle nitrogen acceptorMultiple acceptor sitesDiversified binding modes
Molecular volumeCompact structureExtended frameworkAltered binding pocket fit

Structure-activity relationship studies of benzothiazole-containing compounds have revealed both similarities and differences compared to thiazole analogs [32] [17]. Benzothiazole derivatives often exhibit enhanced binding affinity due to the increased molecular surface area available for protein interactions [32]. However, this increased size can also lead to steric clashes in constrained binding sites, potentially reducing activity or altering selectivity profiles [17].

The metabolic stability of benzothiazole versus thiazole substituents represents another important consideration in bioisosteric replacement [6] [10]. Benzothiazole rings generally exhibit greater resistance to metabolic degradation due to the additional aromatic stabilization provided by the fused benzene ring [6]. This enhanced stability can lead to improved pharmacokinetic properties, including longer half-lives and reduced clearance rates, which may translate to enhanced therapeutic efficacy.

Bioisosteric replacement studies have demonstrated that the choice between thiazole and benzothiazole substituents can significantly impact the overall activity profile of compounds [10] [21]. In some cases, benzothiazole analogs show superior activity due to enhanced binding interactions, while in others, the smaller thiazole system provides better activity through improved binding site complementarity [21]. These observations emphasize the importance of systematic bioisosteric exploration in optimizing compound activity and selectivity.

XLogP3

4

Dates

Modify: 2023-08-19

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